Specific Scientific Field: Neurology and Medicinal Chemistry
Application Summary: 7-Benzoylindolin-2-one derivatives have been synthesized and tested as potential inhibitors of acetylcholine esterase (AChE), an enzyme whose activity is known to be reduced in Alzheimer’s disease (AD).
Methods of Application: The compounds were designed based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat AD. They were tested at a concentration of 100 µM for their ability to inhibit AChE.
Results: Two compounds were found to inhibit AChE by 51% and 50%, respectively .
Specific Scientific Field: Pharmacology and Medicinal Chemistry
Application Summary: Indole-2-one and 7-aza-2-oxindole derivatives, based on the skeleton of tenidap, have been synthesized and evaluated for their anti-inflammatory activity.
Methods of Application: The compounds’ anti-inflammatory activity was determined by evaluating their inhibitory potency against lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 release in RAW264.7 macrophages .
Results: Quantitative structure-activity relationship (SAR) analysis revealed that a high molecular polarizability and low lipid/water partition coefficient (ALogP) in indole-2-one are beneficial for anti-inflammatory activity .
Specific Scientific Field: Oncology and Medicinal Chemistry
Application Summary: A series of bromophenol derivatives containing an indolin-2-one moiety were designed and evaluated for their anticancer activities against various cancer cell lines.
Methods of Application: The compounds were tested for their cytotoxicity against A549, Bel7402, HepG2, HeLa, and HCT116 cancer cell lines using the MTT assay in vitro .
Results: Seven compounds showed potent activity against the tested five human cancer cell lines .
Application Summary: 7-Benzoylindolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD).
Methods of Application: Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .
Results: Docking assays were carried out in order to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .
Application Summary: In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity .
Methods of Application: The compounds were tested for their antioxidant activity using DPPH free radical-scavenging assay .
Results: Most compounds showed only weak scavenging activity .
Application Summary: Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity .
Methods of Application: The compounds were tested for their cytotoxicity against SW620, PC3, and NCI-H23 cancer cell lines using the MTT assay in vitro .
Results: Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .
7-Benzoylindolin-2-one, also known by its chemical structure as 7-benzoyloxindole, is an organic compound characterized by a benzoyl group attached to the indolin-2-one framework. Its molecular formula is C16H13NO, and it is recognized for its structural significance in various chemical and biological applications. The compound features a bicyclic structure comprising an indole moiety fused to a carbonyl group, which contributes to its unique reactivity and properties.
These reactions illustrate the compound's versatility in synthetic organic chemistry.
Research indicates that 7-benzoylindolin-2-one exhibits notable biological activities. It has been studied for its potential as:
The biological activities of this compound make it a subject of interest for pharmaceutical research.
Several methods have been developed for synthesizing 7-benzoylindolin-2-one. Common approaches include:
A specific method detailed in patent literature describes the use of organic solvents and catalysts to facilitate the reaction, ensuring optimal conditions for high yield and purity .
7-Benzoylindolin-2-one finds applications across various fields:
These applications underscore its importance in both scientific research and industrial contexts.
Interaction studies involving 7-benzoylindolin-2-one focus on its binding affinity with various biological targets. Research indicates:
Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
In comparing 7-benzoylindolin-2-one with similar compounds, several notable analogs emerge:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Bromoindole | Indole ring with bromine substitution | Enhanced reactivity due to halogen |
1-Benzylindole | Benzyl group attached to indole | Different pharmacological profile |
4-Aminoquinoline | Quinoline structure | Notable antimalarial activity |
7-Benzoylindolin-2-one stands out due to its specific benzoyl substitution on the indole framework, which contributes to its unique biological activities and chemical reactivity compared to these similar compounds.
Irritant